molecular formula C7H9NO2S B155108 3-Methylbenzenesulfonamide CAS No. 1899-94-1

3-Methylbenzenesulfonamide

Cat. No. B155108
CAS RN: 1899-94-1
M. Wt: 171.22 g/mol
InChI Key: NVZINPVISUVPHW-UHFFFAOYSA-N
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Description

3-Methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their various biological activities and have been extensively studied for their potential therapeutic applications. Although the provided papers do not directly discuss 3-Methylbenzenesulfonamide, they do provide insights into the structural and chemical properties of related sulfonamide compounds, which can be extrapolated to understand 3-Methylbenzenesulfonamide.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. For instance, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similarly, other sulfonamide derivatives were synthesized by reacting different amines with substituted benzenesulfonyl chlorides in the presence of a base . These methods could potentially be applied to synthesize 3-Methylbenzenesulfonamide by using the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using FT-IR, NMR, and X-ray single crystal techniques . Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular structure, as seen in the studies of nitrobenzenesulfonamide and other sulfonamide derivatives . These techniques could be employed to analyze the molecular structure of 3-Methylbenzenesulfonamide.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions of 3-Methylbenzenesulfonamide, but they do discuss the reactivity of similar sulfonamide derivatives. For example, the aminohalogenation reaction was used to synthesize a novel sulfonamide compound , and sulfonamide derivatives have been shown to inhibit enzymes such as acetylcholinesterase and lipoxygenase . These reactions highlight the chemical versatility of sulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be deduced from their molecular structure and functional groups. The papers describe the use of DFT calculations to predict properties such as vibrational frequencies, NMR chemical shifts, and absorption wavelengths . Additionally, the electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, provide insights into the reactivity and stability of the molecules . These properties are crucial for understanding the behavior of sulfonamide compounds, including 3-Methylbenzenesulfonamide, in different environments.

Scientific Research Applications

Antibacterial and Anti-Inflammatory Potential

3-Methylbenzenesulfonamide derivatives have shown promising antibacterial properties. A study synthesized new sulfonamides bearing a 1,4-benzodioxin ring, demonstrating good inhibitory activity against various Gram-positive and Gram-negative bacterial strains. Additionally, these compounds displayed inhibition against the lipoxygenase enzyme, suggesting potential for treating inflammatory diseases (Abbasi et al., 2017).

Structural and Molecular Analysis

Research has focused on the molecular structure of 3-Methylbenzenesulfonamide compounds. For instance, studies involving crystallography and spectroscopy have provided insights into their structural characteristics, aiding in the development of new pharmaceuticals (Mague et al., 2014).

Anticancer and DNA Interaction

Certain 3-Methylbenzenesulfonamide derivatives have shown potential in cancer research. Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding and cleavage capabilities, genotoxicity, and anticancer activity. These complexes exhibit significant antiproliferative activity in various cancer cell models (González-Álvarez et al., 2013).

HIV-1 Inhibition

Research has also explored the potential of 3-Methylbenzenesulfonamide derivatives in HIV treatment. Synthesized compounds have been evaluated for their in vitro anti-HIV-1 activity, with some showing promising results (Brzozowski & Sa̧czewski, 2007).

Computational and Theoretical Studies

Computational studies on 3-Methylbenzenesulfonamide molecules have provided insights into their structural and electronic properties. These studies include density functional theory calculations, investigating interactions with proteins, and assessing molecular dynamics (Murthy et al., 2018).

Synthesis and Characterization

Efforts in synthesizing and characterizing new 3-Methylbenzenesulfonamide derivatives are ongoing. These compounds are being explored for various pharmacological and therapeutic applications, guided by spectroscopic analysis and structural elucidation (De-ju, 2015).

Future Directions

The future directions of 3-Methylbenzenesulfonamide and other sulfonamides involve further exploration of their antibacterial properties and potential applications in treating various diseases . Additionally, the synthesis of new sulfonamide compounds for antibacterial activities is an active area of research .

properties

IUPAC Name

3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZINPVISUVPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172417
Record name m-Toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzenesulfonamide

CAS RN

1899-94-1
Record name 3-Methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1899-94-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Toluenesulphonamide
Source ChemIDplus
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Record name m-Toluenesulphonamide
Source EPA DSSTox
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Record name m-toluenesulphonamide
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Record name M-TOLUENESULPHONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
KL Lobb, PA Hipskind, JA Aikins… - Journal of medicinal …, 2004 - ACS Publications
… Compound 48 was synthesized from 2,4-dichloro-benzoic acid and 3-methylbenzenesulfonamide using coupling procedure C. Yield = 35%. H NMR (400 MHz, methanol-d 4 ): δ 7.87 (m…
Number of citations: 74 pubs.acs.org
T Pawlak, M Szczesio, MJ Potrzebowski - Materials, 2021 - mdpi.com
… In our study, we aimed to report on a solid-state study of N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide (MBS) and its hydrochloride form (…
Number of citations: 2 www.mdpi.com
細川明美, 山田昌宏, 鈴木清一, 池田修… - Journal of pesticide …, 2001 - jlc.jst.go.jp
In the course of studies on novel sulfonamide derivatives, we found that 4, N-dimethyl-N-(2-phenyloxiran-2-ylmethyl) benzenesulfonamide was herbicidally active. In spite of its high …
Number of citations: 9 jlc.jst.go.jp
MH Abraham, JA Platts, A Hersey… - Journal of …, 1999 - Wiley Online Library
A linear free energy relationship, LFER, has been used to correlate 150 values of gas–chloroform partition coefficients, as log L chl with a standard deviation, sd, of 0.23 log units, a …
Number of citations: 119 onlinelibrary.wiley.com
S Rej, N Chatani - Chemical Science, 2020 - pubs.rsc.org
… 2-Naphthyl sulfonamide (1na) and a Br-substituted substrate, 4-bromo-3-methylbenzenesulfonamide (1oa), reacted smoothly and produced the desired product in high yield with good …
Number of citations: 18 pubs.rsc.org
BG Reed-Berendt, LC Morrill - The Journal of Organic Chemistry, 2019 - ACS Publications
An efficient manganese-catalyzed N-alkylation of sulfonamides has been developed. This borrowing hydrogen approach employs a well-defined and bench-stable Mn(I) PNP pincer …
Number of citations: 52 pubs.acs.org
SY Lee, V Namasivayam, NM Boshta, A Perotti… - RSC Medicinal …, 2021 - pubs.rsc.org
… Potassium carbonate (0.42 g, 3.00 mmol) was added to a mixture of 1,4-dibromophthalazine (0.43 g, 1.50 mmol) and 4-amino-3-methylbenzenesulfonamide (0.28 g, 1.50 mmol) in 20 …
Number of citations: 5 pubs.rsc.org
SP Jiang, WQ Lu, Z Liu, GW Wang - The Journal of Organic …, 2018 - ACS Publications
An efficient [4 + 2] cycloaddition reaction of [60]fullerene with the in situ generated aza-o-quinone methides from N-(o-chloromethyl)aryl sulfonamides with the assistance of Cu 2 O has …
Number of citations: 29 pubs.acs.org
MH Abraham, HS Chadha, GS Whiting… - Journal of …, 1994 - Wiley Online Library
A general linear solvation energy equation has been used to analyze published partition coefficients in the systems water‐octanol (613 solutes), water‐hexadecane (370 solutes), water…
Number of citations: 963 onlinelibrary.wiley.com
M Teng, J Jiang, ES Wang, Q Geng… - Angewandte …, 2023 - Wiley Online Library
… 3methylbenzenesulfonamide moiety while holding the biphenyl group constant, as this feature has been hypothesized to be associated with high kinome-wide selectivity (Figure S2). …
Number of citations: 1 onlinelibrary.wiley.com

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